

comparing the photorelease efficiency of 7-Bromo-5-nitroindoline with other nitroindoles

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Compound of Interest

Compound Name: **7-Bromo-5-nitroindoline**

Cat. No.: **B1267417**

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A Comparative Analysis of Photorelease Efficiency in Nitroindole-Based Caged Compounds

For researchers, scientists, and professionals in drug development, the precise spatiotemporal control of bioactive molecules is paramount. Nitroindole-based photolabile protecting groups, or "caged" compounds, offer a powerful tool for achieving this control. This guide provides a comparative analysis of the photorelease efficiency of **7-Bromo-5-nitroindoline** with other key nitroindole derivatives, supported by experimental data and detailed methodologies.

The efficacy of a caged compound is primarily determined by its photorelease efficiency, a measure of how effectively light is used to release the "caged" molecule. This is quantified by the product of the molar extinction coefficient (ϵ) and the quantum yield (Φ) of uncaging. A higher value for this product indicates that a lower light dose is required for photorelease, which is crucial for minimizing potential phototoxicity in biological systems.

Quantitative Comparison of Photorelease Efficiency

The following table summarizes the available data on the photorelease quantum yields of various nitroindoline derivatives.

Caged Compound Derivative	Quantum Yield (Φ)	Wavelength (nm)	Notes
7-Bromo-5-nitroindoline	Data not available in cited literature	-	Further research is needed to quantify its photorelease efficiency.
MNI-caged L-glutamate	0.065 - 0.085 ^[1]	300 - 380	MNI (4-Methoxy-7-nitroindoliny) is a widely used caging group. ^{[1][2]}
NI-caged L-glutamate	~0.026 - 0.034	-	MNI-caged L-glutamate is approximately 2.5 times more efficient. ^[3]
MDNI-caged L-glutamate	0.47 ^[4]	-	MDNI (4-Methoxy-5,7-dinitroindoliny) shows high quantum yield but with reports of less clean photolysis. ^[4]
CDNI-caged L-glutamate	~0.5 ^[5]	-	CDNI (4-carboxymethoxy-5,7-dinitroindoliny) exhibits high photorelease efficiency. ^[5]

Experimental Protocols

Accurate determination of the photorelease quantum yield is essential for the comparative evaluation of caged compounds. The following is a detailed protocol for determining the photorelease quantum yield using chemical actinometry with potassium ferrioxalate, a well-established method.^[1]

Determination of Photorelease Quantum Yield (Φ)

Principle:

This method involves two main steps:

- Determination of the photon flux of the light source using a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate).
- Measurement of the photorelease of the caged compound under identical irradiation conditions.

The quantum yield of the sample (Φ_{sample}) is then calculated using the following formula:

$$\Phi_{\text{sample}} = (\text{moles of released molecule}) / (\text{photon flux} \times \text{irradiation time} \times \text{fraction of light absorbed by the sample})$$

Materials:

- Light source (e.g., mercury lamp with appropriate filters or a specific wavelength LED)
- Quartz cuvettes
- UV-Vis spectrophotometer
- Potassium ferrioxalate ($K_3[Fe(C_2O_4)_3] \cdot 3H_2O$)
- Sulfuric acid (H_2SO_4), 0.05 M
- 1,10-phenanthroline solution
- Sodium acetate buffer
- Solution of the caged compound of interest

Procedure:

Part 1: Photon Flux Determination using Potassium Ferrioxalate Actinometry

- Prepare the actinometer solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.
- Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time. A non-irradiated sample should be kept as a control. The absorbance of the solution at the irradiation wavelength should be measured to calculate the fraction of light absorbed.
- Development of the complex: After irradiation, take a known volume of the irradiated and non-irradiated solutions and add a solution of 1,10-phenanthroline and sodium acetate buffer. This will form a colored complex with the Fe²⁺ ions produced during photolysis.
- Spectrophotometric measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.
- Calculate the amount of Fe²⁺ formed: Using the molar extinction coefficient of the Fe²⁺-phenanthroline complex ($\epsilon \approx 11,100 \text{ M}^{-1}\text{cm}^{-1}$), calculate the concentration and then the number of moles of Fe²⁺ formed.
- Calculate the photon flux: The photon flux (in Einsteins/s) can be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength and the amount of Fe²⁺ formed.

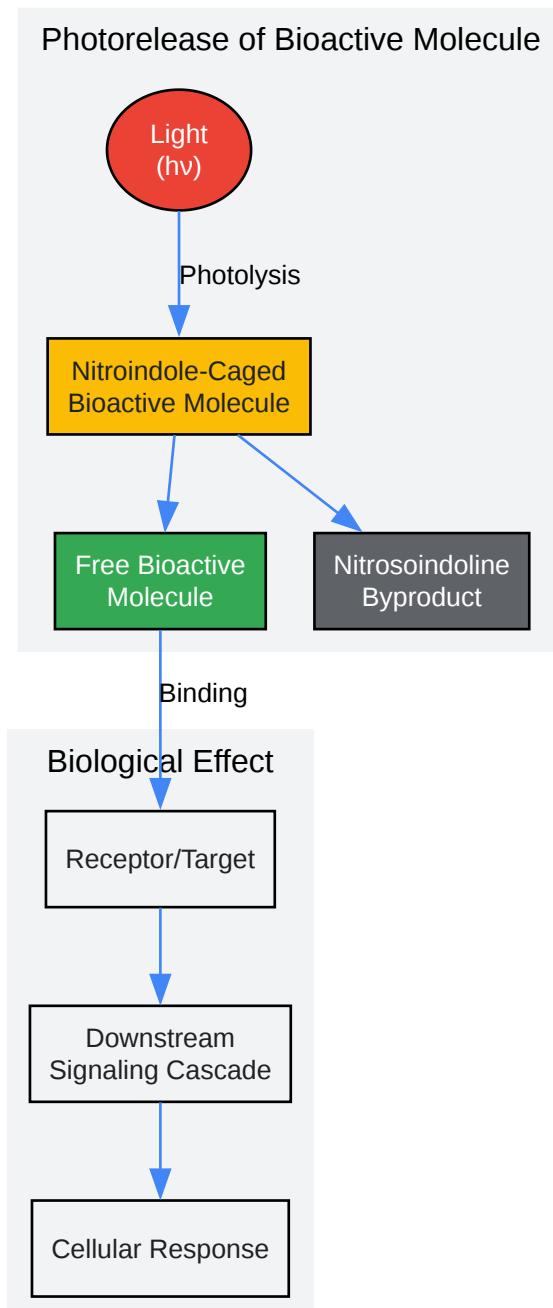
Part 2: Photorelease of the Caged Compound

- Prepare the sample solution: Prepare a solution of the nitroindole-caged compound in a suitable buffer. Measure its absorbance at the irradiation wavelength to determine the fraction of light absorbed.
- Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
- Quantify the released molecule: After irradiation, determine the concentration of the released bioactive molecule using a suitable analytical method (e.g., HPLC, enzymatic assay, or spectrophotometry).

- Calculate the quantum yield: Using the number of moles of the released molecule and the previously determined photon flux, calculate the photorelease quantum yield of the caged compound.

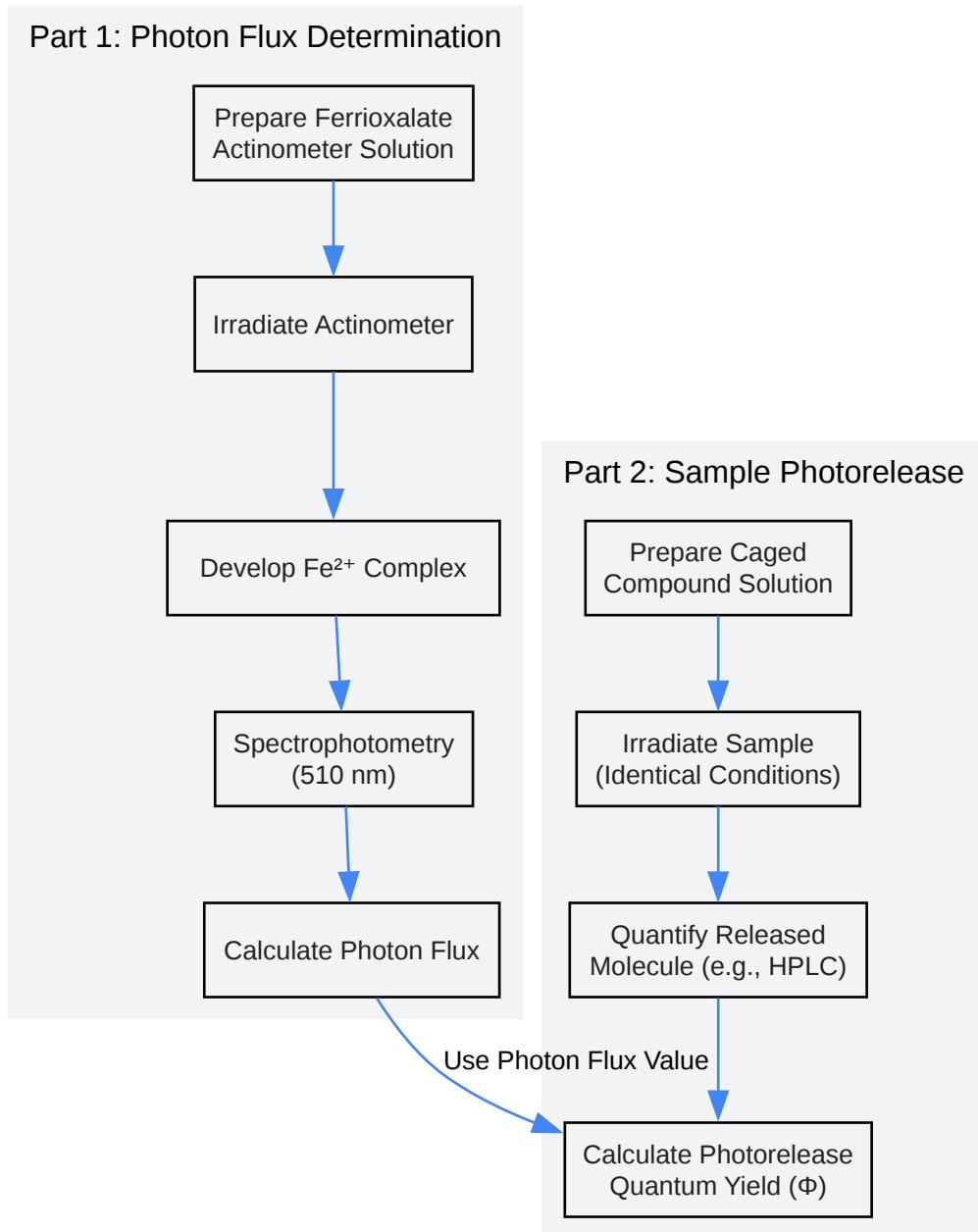
Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved in the application and evaluation of these caged compounds, the following diagrams are provided.



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Caption: General signaling pathway initiated by photorelease.

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Caption: Experimental workflow for quantum yield determination.

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